molecular formula C8H15NO2 B3057053 Methyl 2-amino-2-cyclopentylacetate CAS No. 763078-53-1

Methyl 2-amino-2-cyclopentylacetate

Cat. No.: B3057053
CAS No.: 763078-53-1
M. Wt: 157.21 g/mol
InChI Key: ZGQSMYWOPKCARZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-cyclopentylacetate: is an organic compound with the molecular formula C8H15NO2. It is a derivative of glycine, where the amino group is substituted with a cyclopentyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of methyl 2-amino-2-cyclopentylacetate typically begins with cyclopentanone and glycine methyl ester.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and in solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-amino-2-cyclopentylacetate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives such as ketones and aldehydes.

    Reduction: Formation of reduced derivatives such as alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in biochemical pathways and enzyme interactions.
  • Used in the development of biochemical assays and diagnostic tools.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its pharmacological properties and interactions with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the formulation of various chemical products and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-cyclopentylacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

    Methyl 2-amino-2-cyclohexylacetate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Methyl 2-amino-2-cyclopropylacetate: Contains a cyclopropyl group, leading to different chemical and biological properties.

Uniqueness:

  • The cyclopentyl group in methyl 2-amino-2-cyclopentylacetate provides unique steric and electronic properties, influencing its reactivity and interactions.
  • Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-2-cyclopentylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQSMYWOPKCARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625401
Record name Methyl amino(cyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763078-53-1
Record name Methyl amino(cyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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